Antiproliferative Potency in COLO 205 Colon Cancer Cells: SY-1 vs. 5-Substituted Analogs
In a direct head-to-head comparison of 10 5-substituted 4,7-dimethoxy-1,3-benzodioxole derivatives against human colorectal carcinoma COLO 205 cells, SY-1 (R = -CH3) exhibited an IC50 >375 μM, whereas the 5-propenyl derivative apiole (R = -CH2CH=CH2) demonstrated an IC50 <37.5 μM [1]. This represents a greater than 10-fold difference in potency, establishing SY-1 as a significantly weaker antiproliferative agent in this specific cancer cell line compared to its apiole analog.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | >375 μM |
| Comparator Or Baseline | Apiole (4,7-dimethoxy-5-(2-propenyl)-1,3-benzodioxole): <37.5 μM |
| Quantified Difference | >10-fold difference |
| Conditions | Human colorectal carcinoma COLO 205 cell line |
Why This Matters
This quantitative difference is critical for researchers seeking either a weak antiproliferative control (SY-1) or a potent lead compound (apiole) for colon cancer studies.
- [1] Lien, H. M., et al. (2012). Erratum to “Study of the Anti-Proliferative Activity of 5-Substituted 4,7-Dimethoxy-l,3-Benzodioxole Derivatives of SY-1 from Antrodia camphorata on Human COLO 205 Colon Cancer Cells”. *Evidence-Based Complementary and Alternative Medicine*, 2012, 148127. View Source
